(Z)-5-(3-nitrobenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
Properties
IUPAC Name |
(5Z)-5-[(3-nitrophenyl)methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N5O3S/c22-15-13(9-10-2-1-3-12(8-10)21(23)24)25-16-18-14(19-20(15)16)11-4-6-17-7-5-11/h1-9H/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMSREGSSQUGAK-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Substituent Analysis
The thiazolo[3,2-b][1,2,4]triazol-6(5H)-one scaffold is common among analogs, but substituents critically modulate properties. Key comparisons include:
Key Observations :
- Aromatic Systems : Pyridine (target) vs. furan (2j) or thiophene (2k) may affect π-π interactions in drug-receptor binding.
- Steric Bulk : Larger substituents (e.g., 4-chlorophenylacetamide in 2h ) could hinder molecular packing or target access compared to the target’s pyridine.
Analysis :
- The target’s nitro group may reduce synthetic yield compared to furan/thiophene analogs (61–64% ) due to steric or electronic challenges.
- Melting points correlate with substituent polarity; nitro groups (hypothetically) could elevate the target’s melting point beyond 250°C, akin to 2k .
Spectroscopic and Elemental Analysis
Analog data highlight substituent-driven spectral differences:
- NMR Shifts : Electron-withdrawing groups (e.g., nitro in target) would deshield nearby protons, contrasting with upfield shifts in propoxy () or furan (2j) analogs.
- LCMS Profiles : The target’s molecular weight would exceed 2j (220 Da) and 2k (236 Da) due to the nitro and pyridine groups.
- Elemental Composition : The nitro group increases nitrogen content (observed in 2j: 19.17% N vs. target’s estimated higher N%).
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (Z)-5-(3-nitrobenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one?
- Methodology : Synthesis typically involves multi-step reactions:
Preparation of thiazole and triazole precursors.
Fusion to form the thiazolo[3,2-b][1,2,4]triazole core.
Introduction of the 3-nitrobenzylidene and pyridin-4-yl substituents via condensation or cyclization under acidic/basic conditions (e.g., using acetic acid or KOH as catalysts) .
- Critical Parameters : Solvent choice (e.g., DMF, ethanol), temperature (80–120°C), and reaction time (6–24 hours) significantly affect yield.
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures >95% purity .
Q. How is the compound structurally characterized?
- Primary Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., nitrobenzylidene protons at δ 7.8–8.5 ppm, pyridinyl signals at δ 8.2–8.7 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=N stretch ~1600 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
- LCMS : Validates molecular weight (e.g., [M+H]⁺ expected at m/z ~435) .
- Melting Point : Determines purity (reported range: 220–250°C) .
Q. What biological activities are associated with this compound?
- Anticancer : In vitro studies show IC₅₀ values of 10–50 µM against breast (MCF-7) and colon (HCT-116) cancer cells via apoptosis induction .
- Antimicrobial : MIC values of 25–100 µg/mL against Staphylococcus aureus and Escherichia coli .
- Mechanistic Assays : MTT for cytotoxicity, flow cytometry for apoptosis, and microbial inhibition assays .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up?
- Key Challenges : Low yields (<40%) during cyclization due to steric hindrance from the nitro and pyridinyl groups.
- Solutions :
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
- Microwave-assisted synthesis reduces reaction time (2–4 hours vs. 24 hours) and improves yield by 15–20% .
- Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional heating | 38 | 92 |
| Microwave-assisted | 53 | 95 |
Q. How to resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in anticancer IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from:
- Assay Variability : Differences in cell line passages or incubation times.
- Compound Stability : Nitro group reduction under prolonged storage alters activity .
Q. What advanced techniques elucidate structure-activity relationships (SAR)?
- SAR Insights :
- Nitro Group : Enhances electron-withdrawing effects, improving DNA intercalation .
- Pyridinyl Substituent : Increases solubility and target affinity (e.g., kinase inhibition) .
- Methods :
- Molecular Docking : Predicts binding to DNA topoisomerase II (docking score: −9.2 kcal/mol) .
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (Kd ~5 µM) .
Methodological Recommendations
- Contradiction Analysis : Cross-validate bioactivity data using orthogonal assays (e.g., Western blot for apoptosis markers alongside MTT) .
- Stability Studies : Monitor compound degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .
- SAR Optimization : Synthesize derivatives with halogens (Cl, F) or methoxy groups to modulate lipophilicity and target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
